3-(benzylsulfamoyl)-N-(2,4-difluorophenyl)-4-methoxybenzamide
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Overview
Description
3-(benzylsulfamoyl)-N-(2,4-difluorophenyl)-4-methoxybenzamide is a complex organic compound that features a benzylsulfamoyl group, a difluorophenyl group, and a methoxybenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzylsulfamoyl)-N-(2,4-difluorophenyl)-4-methoxybenzamide typically involves multiple steps:
Formation of the Benzylsulfamoyl Intermediate: This step involves the reaction of benzylamine with sulfamoyl chloride under basic conditions to form the benzylsulfamoyl intermediate.
Coupling with 2,4-Difluoroaniline: The benzylsulfamoyl intermediate is then reacted with 2,4-difluoroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(benzylsulfamoyl)-N-(2,4-difluorophenyl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methanol in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
3-(benzylsulfamoyl)-N-(2,4-difluorophenyl)-4-methoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Pharmaceutical Research: The compound is investigated for its potential use in drug development, particularly for its anti-inflammatory and anti-cancer properties.
Biological Studies: It is used in various biological assays to study its effects on cellular processes and pathways.
Industrial Applications: The compound may also find use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3-(benzylsulfamoyl)-N-(2,4-difluorophenyl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway or the MAPK pathway, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(benzylsulfamoyl)-N-(2,4-difluorophenyl)-4-hydroxybenzamide
- 3-(benzylsulfamoyl)-N-(2,4-difluorophenyl)-4-chlorobenzamide
Uniqueness
3-(benzylsulfamoyl)-N-(2,4-difluorophenyl)-4-methoxybenzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent compared to similar compounds.
Properties
IUPAC Name |
3-(benzylsulfamoyl)-N-(2,4-difluorophenyl)-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N2O4S/c1-29-19-10-7-15(21(26)25-18-9-8-16(22)12-17(18)23)11-20(19)30(27,28)24-13-14-5-3-2-4-6-14/h2-12,24H,13H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZVVZVPMSUXTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)F)S(=O)(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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